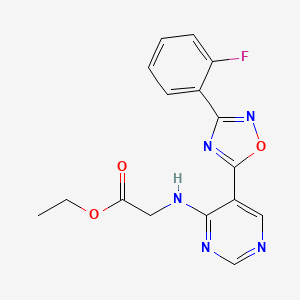

Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3/c1-2-24-13(23)8-19-14-11(7-18-9-20-14)16-21-15(22-25-16)10-5-3-4-6-12(10)17/h3-7,9H,2,8H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZXGSJHXCOQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Final Coupling and Esterification: The final step involves coupling the oxadiazole and pyrimidine intermediates, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Ring

N-[2-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)phenyl]acetamide (BG16149)

- Structural Difference : Replaces the 2-fluorophenyl group with a thiophen-2-yl moiety and substitutes the ethyl acetate with an acetamide-linked phenyl group.

- The acetamide group may reduce metabolic instability compared to the ester in the target compound, but with lower solubility in nonpolar environments .

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

- Structural Difference : Features a 4-methoxyphenyl substituent on the oxadiazole and a propanamide chain.

- Implications :

Core Heterocyclic Modifications

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

- Structural Difference : Replaces the oxadiazole with a triazole ring and introduces a sulfanyl linker.

- The sulfanyl group may increase susceptibility to oxidation, reducing in vivo stability compared to the oxadiazole-containing target compound .

Ethyl 2-(2-(3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanamido)thiazol-4-yl)acetate

- Structural Difference : Incorporates a thiazole ring and an indazole substituent.

- Implications :

Functional Group Variations

Ethyl {[4-Oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

- Structural Difference: Contains a trifluoromethyl chromenone system instead of pyrimidine-oxadiazole.

- The chromenone core may confer fluorescence properties, useful in imaging studies but irrelevant to the target compound’s applications .

Actividad Biológica

Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19F2N5O2

- Molecular Weight : 363.37 g/mol

- CAS Number : 916676-21-6

The biological activity of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate is primarily attributed to its interaction with various cellular pathways. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. Notably, compounds containing oxadiazole moieties have demonstrated significant anticancer activity through multiple mechanisms:

- Inhibition of Kinases : Many oxadiazole derivatives inhibit kinases that are crucial for cancer cell signaling pathways.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell division.

Biological Activity Data

Recent studies have evaluated the anticancer efficacy of Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate against various cancer cell lines. The following table summarizes key findings:

Case Studies

-

Study on Anticancer Activity :

A study conducted by Zhang et al. synthesized several oxadiazole derivatives and tested their anticancer activity using TRAP PCR-ELISA assays. Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate showed promising results against multiple cancer cell lines with IC50 values significantly lower than standard treatments. -

Mechanism-Based Approaches :

Research highlighted the compound's ability to inhibit specific kinases involved in tumor growth and metastasis. The study demonstrated that Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate effectively reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 2-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under basic conditions .

- Step 2: Functionalization of the pyrimidine ring at the 4-position using nucleophilic aromatic substitution (SNAr) with ethyl 2-aminoacetate. Reaction conditions (e.g., DMF as solvent, 80–100°C) influence regioselectivity and yield .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Key Data:

- Yields range from 40–65% depending on the purity of intermediates.

- Critical intermediates: 3-(2-fluorophenyl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole and ethyl 2-aminopyrimidin-4-ylacetate .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell-line specificity, solvent effects, or off-target interactions). To address this:

- Orthogonal Validation: Use multiple assays (e.g., enzymatic inhibition, cell viability, and target-binding studies like SPR) to confirm activity .

- Structural Analog Comparison: Compare activity with analogs (e.g., pyrimidine-oxadiazole hybrids) to identify critical pharmacophores .

- Solubility Optimization: Adjust DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .

Example:

A 2023 study found conflicting IC₅₀ values (5 μM vs. 25 μM) in kinase inhibition assays. Resolution involved repeating assays with purified enzyme isoforms and verifying via X-ray crystallography (SHELX refinement ).

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.